molecular formula C14H16N4O5S2 B2739448 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 1081123-99-0

4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2739448
CAS No.: 1081123-99-0
M. Wt: 384.43
InChI Key: SHYLKGUQIWFCJG-UHFFFAOYSA-N
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Description

4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with a molecular weight of 384.44 g/mol It is characterized by the presence of a benzothiadiazole ring, a piperazine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple stepsThe piperazine ring is then attached, and finally, the butanoic acid moiety is introduced . The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine, pyridine), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]butanoic acid
  • 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
  • 4,4’-(Benzothiadiazol-4,7-diyl)dibutanoic acid

Uniqueness

4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiadiazole ring enhances its stability and reactivity, while the piperazine ring improves its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c19-12(4-5-13(20)21)17-6-8-18(9-7-17)25(22,23)11-3-1-2-10-14(11)16-24-15-10/h1-3H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYLKGUQIWFCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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